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Compound of Interest

Compound Name: 4-(Phenylsulfonyl)morpholine

Cat. No.: B1295087 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of

substituted morpholines utilizing palladium-catalyzed methodologies. The morpholine scaffold

is a privileged structure in medicinal chemistry, and these methods offer versatile and efficient

routes to a wide array of substituted analogs. The following sections detail four key palladium-

catalyzed strategies: Carboamination, Allylic Alkylation, Hydroamination, and Oxidative

Coupling.

Palladium-Catalyzed Carboamination for cis-3,5-
Disubstituted Morpholines
This method provides a reliable route to cis-3,5-disubstituted morpholines through the

palladium-catalyzed reaction of O-allyl ethanolamine derivatives with aryl or alkenyl bromides.

The reaction proceeds with high diastereoselectivity, affording the cis isomer as the major

product.[1][2][3]
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Caption: Workflow for the synthesis of cis-3,5-disubstituted morpholines.

Proposed Reaction Mechanism
The reaction is proposed to proceed through a syn-aminopalladation mechanism. Oxidative

addition of the aryl bromide to a Pd(0) complex, followed by coordination of the ethanolamine

derivative, forms a palladium(II)-amido intermediate. Intramolecular syn-aminopalladation of the

allyl group then occurs, followed by reductive elimination to yield the cis-disubstituted

morpholine product and regenerate the Pd(0) catalyst.[1][3]
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Caption: Proposed mechanism for Pd-catalyzed carboamination.

Quantitative Data
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Entry Aryl Bromide Substrate Product Yield (%)

1

2-

Bromonaphthale

ne

O-allyl-(R)-

phenylglycinol

derivative

cis-3-phenyl-5-

(naphthalen-2-

ylmethyl)morphol

ine

75

2 2-Bromotoluene

O-allyl-(R)-

phenylglycinol

derivative

cis-3-phenyl-5-

(o-

tolylmethyl)morp

holine

75

3
1-Bromo-4-

methoxybenzene

O-allyl-(R)-

phenylglycinol

derivative

cis-3-phenyl-5-

((4-

methoxyphenyl)

methyl)morpholin

e

68

4
1-Bromo-4-

fluorobenzene

O-allyl-(S)-

alaninol

derivative

cis-3-methyl-5-

((4-

fluorophenyl)met

hyl)morpholine

80

5
(E)-1-Bromo-2-

phenylethene

O-allyl-(R)-

phenylglycinol

derivative

cis-3-phenyl-5-

((E)-

styrylmethyl)mor

pholine

70

Experimental Protocol
Representative Procedure for the Synthesis of cis-3,5-Disubstituted Morpholines:[3]

To a flame-dried Schlenk tube under a nitrogen atmosphere, add Pd(OAc)₂ (2.3 mg, 0.01

mmol, 2 mol%), tri(2-furyl)phosphine (P(2-furyl)₃) (9.3 mg, 0.04 mmol, 8 mol%), and sodium

tert-butoxide (NaOtBu) (96.1 mg, 1.0 mmol).

Evacuate the tube and backfill with nitrogen.
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Add the aryl bromide (1.0 mmol) and a solution of the O-allyl ethanolamine substrate (0.50

mmol) in toluene (1.25 mL). If the aryl bromide is a solid, add it with the other solids in step

1.

Seal the Schlenk tube and heat the reaction mixture at 110 °C for the time indicated by TLC

or GC/MS analysis (typically 12-24 h).

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter

through a pad of Celite.

Concentrate the filtrate under reduced pressure.

Purify the residue by flash column chromatography on silica gel to afford the desired cis-3,5-

disubstituted morpholine.

Enantioselective Palladium-Catalyzed Allylic
Alkylation of Morpholinones
This protocol describes the synthesis of enantioenriched α-disubstituted morpholinones via a

palladium-catalyzed decarboxylative allylic alkylation. This method is particularly useful for

creating quaternary stereocenters.[2][4]

Reaction Scheme

Racemic Morpholinone Substrate Enantioenriched α-Substituted Morpholinone

Pd2(dba)3, (S)-L*
Toluene

Click to download full resolution via product page

Caption: Enantioselective synthesis of α-substituted morpholinones.

Quantitative Data

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6410707/
https://escholarship.org/uc/item/5b99j7nn
https://www.benchchem.com/product/b1295087?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry R Group Product Yield (%) ee (%)

1 Methyl

2-allyl-2-

methylmorpholin-

3-one

91 99

2 Benzyl

2-allyl-2-

benzylmorpholin-

3-one

95 99

3 Propargyl

2-allyl-2-(prop-2-

yn-1-

yl)morpholin-3-

one

85 98

4 Allyl

2,2-

diallylmorpholin-

3-one

88 99

5 p-Methoxybenzyl

2-allyl-2-(4-

methoxybenzyl)

morpholin-3-one

92 99

Data obtained using (S)-(CF₃)₃-t-BuPHOX as the chiral ligand.[2]

Experimental Protocol
General Procedure for Enantioselective Allylic Alkylation:[2][5]

In a glovebox, add the racemic morpholinone substrate (0.1 mmol, 1.0 equiv) to a vial.

In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (4.6 mg,

0.005 mmol, 5 mol%) and the chiral ligand (e.g., (S)-(CF₃)₃-t-BuPHOX, 12.5 mol%) in

toluene (1.0 mL).

Add the catalyst solution (0.3 mL, corresponding to 0.0015 mmol Pd) to the vial containing

the substrate.
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Add additional toluene to bring the total reaction volume to achieve a 0.033 M concentration

of the substrate.

Seal the vial and stir the reaction mixture at the desired temperature (typically room

temperature to 60 °C) until the reaction is complete as monitored by TLC or LC/MS.

Concentrate the reaction mixture directly onto silica gel.

Purify the product by flash column chromatography.

Determine the enantiomeric excess by chiral SFC or HPLC analysis.

Stereoselective Palladium-Catalyzed
Hydroamination
This method allows for the stereoselective synthesis of 2,5-disubstituted and 2,3,5-

trisubstituted morpholines from carbamate-protected aziridines and unsaturated alcohols. The

key step is a palladium-catalyzed intramolecular hydroamination of an intermediate

aminoalkene.[6][7]

Reaction Workflow
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Caption: Two-step synthesis of substituted morpholines via hydroamination.

Quantitative Data

Entry
Aziridine
Substituent
(R¹)

Alcohol
Substituent
(R²)

Product Yield (%)
Diastereose
lectivity

1 Phenyl H

2-Phenyl-5-

methylmorph

oline

85 >20:1

2 p-Tolyl H

2-(p-Tolyl)-5-

methylmorph

oline

82 >20:1

3 Naphthyl H

2-Naphthyl-5-

methylmorph

oline

88 >20:1

4 Phenyl Phenyl

2,3-Diphenyl-

5-

methylmorph

oline

75 >20:1

5 Isopropyl H

2-Isopropyl-5-

methylmorph

oline

78 >20:1

Experimental Protocol
General Procedure for Palladium-Catalyzed Hydroamination:[6]

Step 1: Synthesis of the Aminoalkene Intermediate

To a solution of the carbamate-protected aziridine (1.0 equiv) in a suitable solvent (e.g.,

CH₂Cl₂), add the unsaturated alcohol (1.5 equiv).

Cool the mixture to 0 °C and add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 equiv).
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Stir the reaction at 0 °C to room temperature until the aziridine is consumed (monitored by

TLC).

Quench the reaction with saturated aqueous NaHCO₃ solution and extract with an organic

solvent.

Dry the organic layer, concentrate, and purify by flash chromatography to obtain the

aminoalkene intermediate.

Step 2: Palladium-Catalyzed Hydroamination

In a sealed tube, dissolve the aminoalkene intermediate (1.0 equiv) in a suitable solvent

(e.g., THF).

Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, 5 mol%).

Heat the reaction mixture at the required temperature (e.g., 80-100 °C) until the starting

material is consumed.

Cool the reaction to room temperature, concentrate under reduced pressure, and purify by

flash column chromatography to afford the substituted morpholine.

Palladium-Catalyzed Oxidative Coupling of 1,3-
Dienes and N-Arylaminoalcohols
This method provides access to vinyl-substituted morpholines through an oxidative coupling

reaction between 1,3-dienes and N-arylaminoalcohols, catalyzed by palladium. The reaction

utilizes a copper salt and a quinone as oxidants.[1][6][8]

Reaction Scheme

1,3-Diene + N-Arylaminoalcohol Vinyl-Substituted Morpholine

Pd(OAc)2, Cu(OAc)2
Benzoquinone, O2

Click to download full resolution via product page

Caption: Oxidative coupling for vinyl-substituted morpholine synthesis.
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Quantitative Data

Entry 1,3-Diene
N-
Arylaminoalco
hol

Product Yield (%)

1 1,3-Butadiene

2-

(Phenylamino)et

hanol

4-Phenyl-2-

vinylmorpholine
78

2 Isoprene

2-

(Phenylamino)et

hanol

2-Isopropenyl-4-

phenylmorpholin

e

75

3
1,3-

Cyclohexadiene

2-

(Phenylamino)et

hanol

Octahydro-2-

phenyl-4a,8a-

etheno-2H-1,4-

benzoxazine

82

4 1,3-Butadiene

2-((4-

Methoxyphenyl)a

mino)ethanol

4-(4-

Methoxyphenyl)-

2-

vinylmorpholine

72

5 1,3-Butadiene

2-((4-

Chlorophenyl)am

ino)ethanol

4-(4-

Chlorophenyl)-2-

vinylmorpholine

65

Experimental Protocol
General Procedure for Oxidative Coupling:[8]

To a reaction vessel, add Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (1 equiv), and 1,4-benzoquinone (1

equiv).

Add a solution of the N-arylaminoalcohol (1.0 equiv) in a suitable solvent (e.g., dioxane).

Introduce the 1,3-diene (2.0 equiv) into the reaction mixture.
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Stir the reaction under an atmosphere of oxygen (balloon) at a specified temperature (e.g.,

60 °C) for the required time (typically 24 h).

After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a

pad of Celite.

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

Concentrate the solution and purify the residue by flash column chromatography on silica gel

to yield the vinyl-substituted morpholine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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